N-dodecyloctadecanamide
Description
N-Dodecyloctadecanamide (CAS: 50354-87-5) is a long-chain fatty acid amide with a dodecyl (C12) alkyl group attached to the nitrogen of octadecanamide (C18). The compound is typically synthesized via condensation reactions between octadecanoic acid (stearic acid) and dodecylamine. As a high-molecular-weight amide, it exhibits hydrophobic characteristics, with solubility expected in nonpolar solvents like hexane or chloroform .
Properties
IUPAC Name |
N-dodecyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(32)31-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZSGZLUHOZOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401203 | |
| Record name | Octadecanamide, N-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50354-87-5 | |
| Record name | Octadecanamide, N-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecyloctadecanamide can be synthesized through the reaction of octadecanoic acid with dodecylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: N-Dodecyloctadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group, yielding dodecyloctadecylamine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Octadecanoic acid and dodecanoic acid.
Reduction: Dodecyloctadecylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-Dodecyloctadecanamide has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surface-active properties.
Mechanism of Action
The mechanism of action of N-dodecyloctadecanamide involves its interaction with lipid bilayers and membrane proteins. Its amphiphilic structure allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This can influence various cellular processes, including signal transduction and membrane fluidity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-Dodecyloctadecanamide belongs to the fatty acid amide family. Key structural analogues include:
N,N-Dimethyloctanamide (CAS: 1118-92-9): A smaller, branched amide with two methyl groups attached to the nitrogen. It lacks the long alkyl chains of this compound, resulting in lower viscosity and higher polarity .
Benzalkonium Chloride (BAC12) (CAS: 139-07-1): A cationic quaternary ammonium surfactant with a benzyl group and dodecyl chain. Unlike this compound, BAC12 is ionic, water-soluble, and widely used as a disinfectant .
NBD-DDA (CAS: Not provided): A fluorescently tagged amide derivative with a nitrobenzoxadiazole group. Its applications focus on biochemical tracking rather than industrial uses .
Comparative Properties Table
Key Research Findings
- Thermal Stability : Long-chain amides like this compound exhibit higher thermal stability compared to quaternary ammonium compounds (e.g., BAC12), which degrade at elevated temperatures .
- Biodegradability : Fatty acid amides are generally more biodegradable than cationic surfactants like BAC12, reducing environmental persistence .
- Surface Activity: this compound’s long alkyl chains provide superior film-forming properties in nonpolar media, whereas BAC12 excels in aqueous systems due to its ionic nature .
Commercial Availability
As of 2025, this compound is available from specialized suppliers (e.g., Combi-Blocks, Inc.) with purity ≥98%. Pricing varies based on batch size, with typical research quantities (1–10 g) costing $50–$100/g .
Biological Activity
N-Dodecyloctadecanamide, also known as N-octadecyl dodecanamide, is a fatty amide that exhibits several notable biological activities. This compound's structure contributes to its interactions with biological membranes, influencing various cellular processes. This article provides an overview of its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and its applications in different fields.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic carbon chain, which enhances its ability to integrate into lipid bilayers. This structural feature is pivotal for its biological interactions.
1. Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. This property makes it a candidate for use in formulations aimed at inhibiting microbial growth. Its effectiveness against various pathogens has been demonstrated in several studies.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 21.0 |
| Streptococcus mutans | 19.3 |
These results highlight its potential as an antimicrobial agent in medical and industrial applications .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Similar compounds have shown the ability to reduce inflammation markers in vitro, indicating a potential therapeutic role in inflammatory conditions.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with cell membranes. Its hydrophobic nature allows it to embed within lipid bilayers, potentially altering membrane fluidity and influencing the function of membrane-bound proteins. This can lead to changes in cellular signaling pathways and gene expression.
Research Findings
A study published in PubMed Central explored the biological activities of various fatty amides, including this compound. The findings indicated that fatty amides could enhance antioxidant activity and exhibit anticancer properties when tested against specific cancer cell lines .
Case Study: Anticancer Activity
In a controlled laboratory setting, this compound was tested for its cytotoxic effects on the HCT116 colorectal cancer cell line. The compound demonstrated an IC50 value of 155 µg/ml, indicating moderate cytotoxicity and suggesting further investigation for potential use in cancer therapies .
Applications
This compound's diverse biological activities make it suitable for various applications:
- Pharmaceuticals: As an antimicrobial and anti-inflammatory agent.
- Cosmetics: In formulations aimed at skin protection due to its membrane-interacting properties.
- Agriculture: Potential use as a biopesticide or growth enhancer due to its biological activity against plant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
